
1-(4-Methylphenyl)-2,2-di(1H-pyrazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-2,2-di(1H-pyrazol-1-yl)ethan-1-one is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a 4-methylphenyl group attached to the ethanone backbone, which is further substituted with two 1H-pyrazol-1-yl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-2,2-di(1H-pyrazol-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as acetic anhydride, to yield the pyrazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Methylphenyl)-2,2-di(1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole rings can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(4-Methylphenyl)-2,2-di(1H-pyrazol-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research has indicated that the compound may have potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a valuable compound for drug discovery.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. .
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2,2-di(1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
1-(4-Methylphenyl)-2,2-di(1H-pyrazol-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-2-(1H-pyrazol-1-yl)ethanone: This compound has a similar structure but lacks the second pyrazole ring, which may result in different chemical and biological properties.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: This compound contains an imidazole ring instead of a pyrazole ring, leading to different reactivity and biological activities.
1H-Pyrazolo[3,4-b]pyridines:
The uniqueness of this compound lies in its dual pyrazole substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
89407-16-9 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2,2-di(pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C15H14N4O/c1-12-4-6-13(7-5-12)14(20)15(18-10-2-8-16-18)19-11-3-9-17-19/h2-11,15H,1H3 |
InChI Key |
PGEXATTVIDBSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(N2C=CC=N2)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


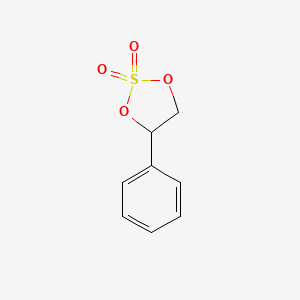
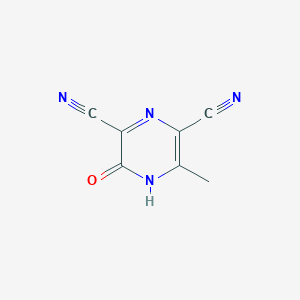
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)

![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)
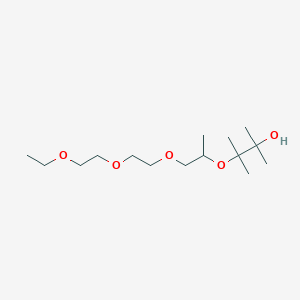
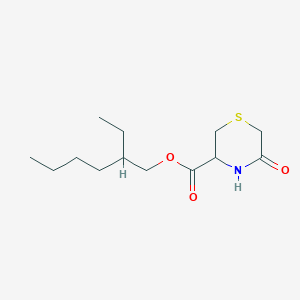
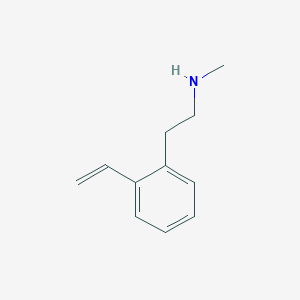
![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)

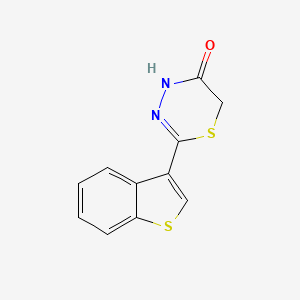
![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)

![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)
